![molecular formula C11H15NOS B7589852 N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMCC is a cyclopropanecarboxamide derivative that exhibits a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it has been proposed that N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide exerts its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been shown to reduce inflammation and pain in various animal models. Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been reported to improve cognitive function and memory in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been shown to have a high therapeutic index, meaning that it exhibits therapeutic effects at doses that are not toxic to cells or animals. However, one limitation of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to further elucidate its mechanism of action and identify specific targets that are modulated by N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. Additionally, the development of more efficient synthesis methods and formulations of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide involves the reaction of 4,5-dimethyl-2-thiophenemethanol with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. This synthesis method has been optimized to produce N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in high yields and purity.
Applications De Recherche Scientifique
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects in various in vitro and in vivo models. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-5-10(14-8(7)2)6-12-11(13)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBZCJCXJONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CNC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
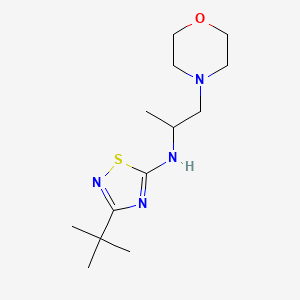
![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)
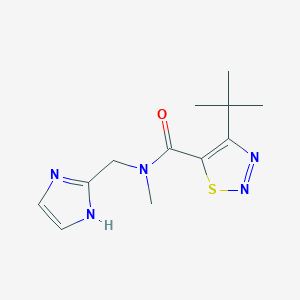
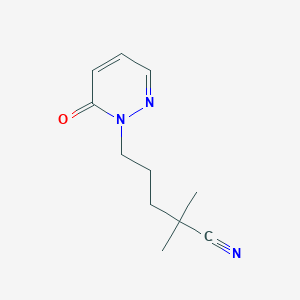
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
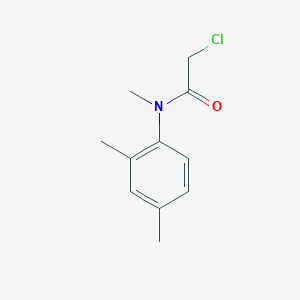
![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)
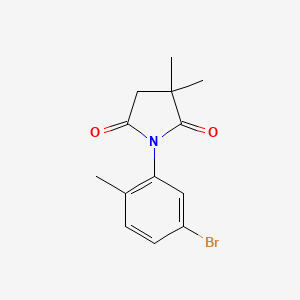
![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)